molecular formula C13H16O4 B8739382 Ethyl 2-(3-formylphenoxy)butanoate

Ethyl 2-(3-formylphenoxy)butanoate

Cat. No.: B8739382
M. Wt: 236.26 g/mol
InChI Key: AQRPXMKEQROBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-formylphenoxy)butanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 2-(3-formylphenoxy)butanoate

InChI

InChI=1S/C13H16O4/c1-3-12(13(15)16-4-2)17-11-7-5-6-10(8-11)9-14/h5-9,12H,3-4H2,1-2H3

InChI Key

AQRPXMKEQROBLI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (18.3 g, 0.150 mol) was dissolved in N,N-dimethylformamide (150 mL). Subsequently, potassium carbonate (22.80 g, 0.165 mol), and then ethyl 2-bromobutyrate (29.26 g, 0.150 mol) were added thereto, and the resultant mixture was stirred overnight at 80° C. The temperature of the reaction mixture was returned to room temperature. Ethyl acetate was added. Washing was performed sequentially with water and brine, followed by drying over sodium sulfate. The reaction mixture was subjected to filtration, concentration under reduced pressure, and purification by silica gel column chromatography (n-hexane/ethyl acetate=5/1), whereby a colorless oil was obtained (35.29 g, 0.149 mol, 99.6%).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
29.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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